2-(5-Bromo-2-chloropyridin-3-yl)acetic acid
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Overview
Description
2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms on the pyridine ring, and an acetic acid moiety attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid typically involves the halogenation of pyridine derivatives followed by the introduction of the acetic acid group. One common method is the bromination of 2-chloropyridine, followed by the introduction of the acetic acid group through a nucleophilic substitution reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chloropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(5-Bromo-2-chloropyridin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to target molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A precursor in the synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, used in various organic reactions.
2-Chloropyridine-3-boronic acid: Used in coupling reactions similar to this compound.
5-Chloro-2-pyridinyl)acetic acid: A structurally similar compound with different halogenation patterns.
Uniqueness
This compound is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties
Properties
CAS No. |
1227499-30-0 |
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Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
2-(5-bromo-2-chloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12) |
InChI Key |
MCMOYAPWDPXPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)Cl)Br |
Origin of Product |
United States |
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